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Compound of Interest

Compound Name: Deacetylnomilin

Cat. No.: B2938168

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of
Deacetylnomilin, a naturally occurring limonoid found in citrus fruits. It includes
comprehensive tables of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
data, detailed experimental protocols for its isolation and spectroscopic analysis, and
visualizations of its biosynthetic pathway and analytical workflow. This document is intended to
serve as a valuable resource for researchers and professionals involved in natural product
chemistry, pharmacology, and drug development.

Spectroscopic Data of Deacetylnomilin

The structural elucidation of Deacetylnomilin has been accomplished through various
spectroscopic techniques, primarily NMR and MS. The following tables summarize the key
guantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The *H
and 3C NMR data for Deacetylnomilin have been reported in different deuterated solvents.

Table 1: *H NMR Spectroscopic Data for Deacetylnomilin
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Chemical Shift (3) in

Chemical Shift (8) in CDCIs

Position DMSO-d6 (500 MHz)[1] (400 MHz)

1 3.64 (t) 4.08 (d, J=12.4 Hz)

2a 3.02 (t) 2.91 (dd, J=16.0, 4.4 HZ)
2b 2.45 (d, J=16.0 Hz)

5 2.43 (dd) 2.38 (dd, J=12.4, 3.2 Hz)
6a 2.29 (dd) 2.80 (m)

6b 2.63 (t) 2.49 (m)

9 2.67 (dd) 2.21 (dd, J=12.8, 3.2 Hz)
11 1.67 (m), 1.40 (m) 1.80-1.60 (m)

12 1.70 — 1.74 (m) 1.80-1.60 (m)

15 3.71(s) 3.96 (s)

17 5.43 (s) 5.37 (s)

18 1.98 (s) 1.08 (s)

19 1.12 (s) 1.25 (s)

21 7.65 (s) 7.42 (t, J=1.6 Hz)

22 6.50 (S) 6.35 (t, J=1.6 Hz)

23 7.71(s) 7.40 (t, J=1.6 Hz)

24 1.10 (s) 1.06 (s)

25 1.27 (s) 1.45 (s)

26 1.46 (s)

Table 2: 13C NMR Spectroscopic Data for Deacetylnomilin
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Chemical Shift (3) in

Chemical Shift (8) in CDCIs

Position

DMSO-d6 (125 MHz)[1] (100 MH2z)[1]
1 68.4 70.68
2 39.0 35.15
3 170.2 169.00
4 83.9 84.3
5 49.4 51.0
6 38.8 38.8
7 208.6 206.6
8 52.2 52.8
9 43.7 44.3
10 44.5 44.0
11 16.9 16.6
12 31.2 32.2
13 36.9 37.4
14 65.8 65.4
15 53.0 53.3
16 167.2 166.6
17 77.6 78.0
18 20.9 17.1
19 16.0 17.1
20 120.1 120.11
21 143.4 143.2
22 110.0 109.6
23 141.5 141.0
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24 16.0 20.6
25 32.9 33.4
26 23.1 23.3

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, which helps in
determining the molecular weight and elemental composition of a compound. The
fragmentation patterns observed in tandem mass spectrometry (MS/MS) offer valuable
structural information.

Table 3: Mass Spectrometry Data for Deacetylnomilin

Parameter Value Reference
Molecular Formula C26H320s [1]
Molecular Weight 472.5 g/mol

lonization Mode ESI, APCI

Observed lons [M+H]*, [M+NHa]*, [M-H]~

95 (associated with the furan
Key Fragment lons (m/z) )
moiety)

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of
Deacetylnomilin, compiled from various research articles.

Isolation and Purification of Deacetylnomilin

Deacetylnomilin is typically isolated from citrus seeds. A general workflow for its extraction
and purification is as follows:
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o Extraction: Dried and ground citrus seeds are subjected to supercritical fluid extraction with
COo.. This is followed by liquid-liquid partitioning of the resulting residue.

o Fractionation: The crude extract is fractionated using preparative High-Performance Liquid
Chromatography (HPLC).

 Purification: The fractions containing Deacetylnomilin are further purified by repeated HPLC
until a pure compound is obtained.

NMR Data Acquisition

The following is a representative protocol for acquiring NMR data for Deacetylnomilin:

o Sample Preparation: A few milligrams of purified Deacetylnomilin are dissolved in a
deuterated solvent (e.g., DMSO-ds or CDCI3) in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) is often used as an internal standard.

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is used for
data acquisition.

e 1H NMR: One-dimensional proton NMR spectra are acquired using a standard pulse
sequence. Key parameters include a sufficient number of scans for a good signal-to-noise
ratio, a spectral width covering the expected chemical shift range of protons, and appropriate
relaxation delays.

e 13C NMR: One-dimensional carbon NMR spectra are acquired with proton decoupling.

e 2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy),
HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple
Bond Correlation), are performed to aid in the complete assignment of proton and carbon
signals.

o Data Processing: The acquired free induction decays (FIDs) are processed using appropriate
software (e.g., MestReNova). This involves Fourier transformation, phase correction,
baseline correction, and referencing to the internal standard.

Mass Spectrometry Data Acquisition
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A typical protocol for obtaining mass spectrometric data for Deacetylnomilin is outlined below:

o Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
solvent (e.g., methanol or acetonitrile).

e Instrumentation: The analysis is performed on a mass spectrometer, often coupled with a
liquid chromatography system (LC-MS). A quadruple mass spectrometer is commonly used
for fragmentation studies.

« lonization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical lonization (APCI)
can be used. The choice of positive or negative ion mode depends on the analyte's
properties. For limonoids, both modes have been utilized. Modifiers like ammonium
hydroxide or acetic acid may be added to the mobile phase to enhance ionization.

e MS Analysis: Full scan mass spectra are acquired to determine the molecular weight of the
compound.

e Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry is
performed. This involves selecting the precursor ion (e.g., the protonated molecule [M+H]*)
and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The
resulting fragmentation pattern is then analyzed.

Visualizations

The following diagrams illustrate the biosynthetic origin of Deacetylnomilin and a general
workflow for its analysis.
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Caption: Biosynthetic pathway of limonoids leading to Deacetylnomilin.
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Caption: Experimental workflow for the isolation and analysis of Deacetylnomilin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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